4-Bromo-4'-propylbiphenyl
Overview
Description
4-Bromo-4’-propylbiphenyl is an intermediate used in the synthesis of a series of cyanobiphenyls, which are liquid crystal materials . It has a molecular formula of C15H15Br .
Synthesis Analysis
The synthesis of 4-Bromo-4’-propylbiphenyl involves several steps. One method involves the use of 4-bromodiphenyl and propionyl chloride as reaction raw materials, with polyphosphoric acid as an acylating agent . Another method involves the vinylation of 4-bromo-4’-hydroxybiphenyl and ethyl acrylate using a Pd (OAc) 2/PPh 3 catalyst .Molecular Structure Analysis
The molecular structure of 4-Bromo-4’-propylbiphenyl is characterized by a biphenyl core with a bromine atom on one ring and a propyl group on the other . The molecular weight is 275.18 g/mol .Chemical Reactions Analysis
4-Bromo-4’-propylbiphenyl is used as an intermediate in the synthesis of cyanobiphenyls . It can undergo various reactions, including vinylation .Physical And Chemical Properties Analysis
4-Bromo-4’-propylbiphenyl is a white to light yellow crystalline powder . It has a melting point of 107.0 to 109.0 °C . It is soluble in toluene .Scientific Research Applications
Synthesis and Intermediate Applications
- 4-Bromo-4'-hydroxybiphenyl, closely related to 4-Bromo-4'-propylbiphenyl, is a key intermediate in synthesizing liquid crystal display materials. The study by Ren Guo-du (2001) highlights its synthesis using 4-hydroxybiphenyl, indicating its importance in materials science, particularly in display technology (Ren Guo-du, 2001).
Environmental and Ecotoxicological Studies
- The decomposition of 4-bromobiphenyl in soil mediated by microwave energy was investigated by Abramovitch and Huang Bangzhou (1994). This study suggests a method for degrading such compounds in an environmental context, potentially aiding in pollution management and soil remediation (Abramovitch & Huang Bangzhou, 1994).
Material Science and Chemistry Applications
- A study by Shen et al. (2015) explored the self-assembly of 2D molecular arrays and photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111). This research highlights the potential of such compounds in nanotechnology and materials science, particularly in the creation of nanoporous structures and polymers (Shen et al., 2015).
Potential Biological and Medical Applications
- The compound 4'-bromo-[1,1'-biphenyl]-4-ol, structurally similar to 4-Bromo-4'-propylbiphenyl, showed estrogenic activity in vitro and in vivo in a study by Owens et al. (2007). This indicates potential biological activity and applications in medical research, particularly in studying hormone-related effects (Owens et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(4-propylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPERLOMMOVDOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347205 | |
Record name | 4-Bromo-4'-propylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-propylbiphenyl | |
CAS RN |
58743-81-0 | |
Record name | 4-Bromo-4'-propylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58743-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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